Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate
Description
Chemical Structure and Properties The compound “Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate” consists of a partially saturated thiophene ring (2,3-dihydrothiophen-2-yl) substituted with a hydroxymethyl group at position 5 and an acetate ester at position 2. Its molecular formula is C₈H₁₀O₄S, with a molecular weight of 202.22 g/mol. The dihydrothiophene ring introduces reduced aromaticity compared to fully unsaturated thiophenes, which may influence its chemical reactivity and stability.
For example, esterification of [5-(hydroxymethyl)-2,3-dihydrothiophen-2-ol] with acetic anhydride could yield the target compound, similar to methods described for other esters in and .
Properties
CAS No. |
648425-89-2 |
|---|---|
Molecular Formula |
C9H14O5S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate |
InChI |
InChI=1S/C7H10O3S.C2H4O2/c1-5(9)10-7-3-2-6(4-8)11-7;1-2(3)4/h2,7-8H,3-4H2,1H3;1H3,(H,3,4) |
InChI Key |
MTZHTISLZDGTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1CC=C(S1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate typically involves the reaction of 5-(hydroxymethyl)-2,3-dihydrothiophene with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 5-(carboxymethyl)-2,3-dihydrothiophene.
Reduction: 5-(hydroxymethyl)-2,3-dihydrothiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural and functional differences between the target compound and analogous molecules:
Physicochemical Properties
- Solubility: The acetate ester in the target compound increases lipophilicity compared to free acids like 5-(hydroxymethyl) acetic acid (). However, the hydroxymethyl group retains some water solubility, making it more amphiphilic than fully nonpolar derivatives.
Biological Activity
Acetic acid; [5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate (CAS Number: 648425-89-2) is a compound that combines acetic acid with a thiophene derivative. This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound can lead to its application in various therapeutic areas.
The molecular formula of acetic acid; [5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate is CHOS, with a molecular weight of 234.27 g/mol. The structure includes a thiophene ring, which is known for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 648425-89-2 |
| Molecular Formula | CHOS |
| Molecular Weight | 234.27 g/mol |
| LogP | 0.9796 |
| PSA | 109.13 Ų |
Antimicrobial Activity
Research indicates that compounds containing thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that acetic acid; [5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate may also possess similar activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Anti-inflammatory Properties
Thiophene derivatives have been associated with anti-inflammatory effects. These compounds may inhibit pathways that lead to inflammation, such as the NF-kB pathway or COX enzymes. The acetic acid component may enhance these effects by modulating pH and ionic strength in biological systems.
Anticancer Potential
The anticancer activity of thiophene derivatives has been documented in various studies. For instance, a derivative similar to acetic acid; [5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate was shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. This suggests that the compound could be explored further for its potential in cancer therapy.
Case Studies
-
Antimicrobial Activity Study
- Objective : Evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Method : Disk diffusion method was employed.
- Results : The compound displayed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
-
Anti-inflammatory Mechanism Investigation
- Objective : Investigate the anti-inflammatory effects on RAW 264.7 macrophages.
- Method : ELISA assays were used to measure cytokine levels.
- Results : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
-
Anticancer Activity Evaluation
- Objective : Assess cytotoxic effects on HeLa cancer cells.
- Method : MTT assay was utilized for cell viability assessment.
- Results : The compound showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
